N-benzyl-N'-methylcarbamimidothioic acid
CAS No.:
Cat. No.: VC13239664
Molecular Formula: C9H12N2S
Molecular Weight: 180.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2S |
|---|---|
| Molecular Weight | 180.27 g/mol |
| IUPAC Name | N-benzyl-N'-methylcarbamimidothioic acid |
| Standard InChI | InChI=1S/C9H12N2S/c1-10-9(12)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12) |
| Standard InChI Key | GDUBTTXVKWIAKV-UHFFFAOYSA-N |
| Isomeric SMILES | CN=C(NCC1=CC=CC=C1)S |
| Canonical SMILES | CN=C(NCC1=CC=CC=C1)S |
Introduction
Chemical Structure and Nomenclature
N-Benzyl-N'-methylcarbamimidothioic acid (systematic IUPAC name: [(benzylamino)(methylimino)methylsulfanyl]amine) features a central carbamimidothioic acid backbone (HN=C(S)–NH₂) with substituents on both nitrogen atoms. The benzyl group (C₆H₅CH₂–) is bonded to the first nitrogen, while a methyl group (–CH₃) occupies the second nitrogen . This arrangement confers distinct electronic and steric properties, influencing reactivity and potential biological activity.
Synthesis and Reactivity
While no direct synthesis protocols for N-benzyl-N'-methylcarbamimidothioic acid are documented, its preparation can be inferred from methods used for analogous thioureas. A plausible route involves the reaction of benzylamine with methyl isothiocyanate in anhydrous conditions:
Alternative approaches may utilize thiophosgene intermediates or oxidative coupling of thioamides . The compound’s sensitivity to hydrolysis and oxidation necessitates inert atmospheric handling and low-temperature storage .
Key Synthetic Challenges
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Steric hindrance: Bulky benzyl and methyl groups may slow reaction kinetics.
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Purification: High-polarity solvents (e.g., ethyl acetate) are required for recrystallization .
Physicochemical Properties
Predicted properties for N-benzyl-N'-methylcarbamimidothioic acid, derived from computational models and structural analogs, include:
| Property | Value/Description |
|---|---|
| Melting point | 112–115°C (estimated) |
| Solubility | Moderate in DMSO, ethanol; low in H₂O |
| LogP (octanol-water) | 2.1 ± 0.3 |
| pKa | 8.2 (thiol group) |
| Stability | Air- and moisture-sensitive |
These values align with trends observed in N-substituted thioureas, where hydrophobic substituents enhance lipid solubility .
Research Gaps and Future Directions
The absence of experimental data underscores the need for:
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Synthetic optimization: Developing scalable, high-yield routes.
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Biological screening: Evaluating antimicrobial, anticancer, and enzymatic activities.
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Structural characterization: X-ray crystallography to confirm conformation.
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